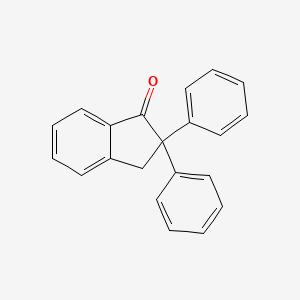

2,2-Diphenyl-2,3-dihydro-1h-inden-1-one

Description

Properties

CAS No. |

13740-67-5 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2,2-diphenyl-3H-inden-1-one |

InChI |

InChI=1S/C21H16O/c22-20-19-14-8-7-9-16(19)15-21(20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |

InChI Key |

JDINTVNXDMWOCB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized by grinding, stirring, and ultrasound irradiation techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo substitution reactions, particularly with halogenated derivatives.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide in acetic acid.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Substitution Reagents: Halogenated compounds and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate specific enzymes and receptors, leading to its antibacterial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity and Substituent Effects

The dihydroindenone core allows for versatile functionalization. Key analogs and their substituent-driven properties include:

Table 1: Structural Analogs and Key Features

Key Observations :

- Electron-Withdrawing Groups (e.g., bromo in DDI ): Enhance bioactivity by increasing electrophilicity, critical for enzyme inhibition.

- Hydrophilic Substituents (e.g., hydroxy, methoxy): Improve solubility but may reduce membrane permeability .

- Bulkier Groups (e.g., benzylpiperidine in Donepezil ): Improve target specificity via steric interactions, as seen in CNS-targeting drugs.

Anticancer Activity:

- DDI inhibits Topoisomerase IIα at low micromolar concentrations, comparable to betulinic acid .

- FCY-302 induces apoptosis in leukemia cells via oxidant status modulation, with EC₅₀ values <10 μM .

Enzyme Inhibition:

- Donepezil (IC₅₀: ~6 nM) outperforms natural analogs like dihydrotanshinone I (IC₅₀: 0.5 μM) in AChE inhibition .

- Chalcone-like derivatives exhibit tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) .

Agrochemistry:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.